2-(4-Fluoropiperidin-4-YL)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoropiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9/h1-3,6,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVTHNWKJDHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 4 Fluoropiperidin 4 Yl Pyridine Derivatives
Influence of Fluorine Substitution on Biological Activity and Binding Affinity
The introduction of fluorine into the piperidine (B6355638) moiety of 2-(4-Fluoropiperidin-4-YL)pyridine and related derivatives can significantly alter their biological and physicochemical properties. d-nb.info This is due to fluorine's unique characteristics, such as its high electronegativity and small size, which can influence molecular conformation, metabolic stability, and receptor binding affinity. nih.gov
Role of Fluorine in Modulating pKa and Related Pharmacokinetic Profiles
A well-established effect of fluorine substitution is the modulation of the basicity (pKa) of nearby amine groups. d-nb.infocambridgemedchemconsulting.com The electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. acs.orgcambridgemedchemconsulting.com This reduction in basicity can have profound effects on the pharmacokinetic profile of a drug candidate. acs.org A lower pKa can lead to reduced ionization at physiological pH, which may improve membrane permeability and oral absorption. nih.govacs.org Studies on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles have demonstrated that the incorporation of fluorine significantly reduces the pKa, leading to beneficial effects on oral absorption. acs.org
Modifications to the Piperidine Ring System and Their SAR Implications
Alterations to the piperidine ring, beyond fluorine substitution, play a crucial role in defining the SAR of this class of compounds.
Substituent Effects at the 4-Position and Other Ring Carbons
The introduction of various substituents at the 4-position of the piperidine ring can dramatically influence biological activity. In a series of 4-substituted piperidines and piperazines developed as opioid receptor ligands, modifying the length and flexibility of the side chain at this position significantly improved binding affinity at both µ and δ opioid receptors. nih.gov Similarly, for a series of GLP-1R agonists containing a substituted piperidine ring, the presence of a substituent at the 4-position was found to be important for their activity. researchgate.net The nature of the substituent, whether it is an aryl group, an alkyl chain, or another functional group, will dictate the steric and electronic properties of the molecule and its potential interactions with the target receptor. For example, in a series of pyrazol-4-yl-pyridine derivatives, various substitutions on the piperidine ring were explored to optimize their properties as muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators. nih.gov
Stereochemical Considerations in Piperidine Derivatives and Their Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of piperidine derivatives. researchgate.net The chiral centers within the piperidine ring can lead to different stereoisomers (enantiomers and diastereomers), which may exhibit distinct pharmacological profiles. researchgate.netnih.gov For some piperidine-derived hemicholinium (B97416) congeners, however, the different optical isomers showed similar qualitative and quantitative effects, suggesting that the stereochemistry at certain positions may not be critical for receptor interaction in all cases. nih.gov In contrast, for other classes of piperidine derivatives, the stereochemistry is paramount. The cis- or trans-configuration of substituents on the piperidine ring can lead to significant differences in biological activity. For instance, in a series of piperidine diamine derivatives acting as factor Xa inhibitors, the cis-isomers showed higher inhibitory and anticoagulant activity compared to the trans-isomers. researchgate.net The specific conformation adopted by the piperidine ring (e.g., chair or boat) and the axial or equatorial orientation of its substituents can profoundly impact how the molecule fits into a binding site and its resulting biological response. nih.gov
Variations on the Pyridine (B92270) Moiety and Their SAR Implications
The pyridine ring serves as a crucial scaffold in medicinal chemistry, largely due to its capacity for hydrogen bonding, its aqueous solubility, and its role as a versatile template for designing compounds with enhanced biological activity. mdpi.commdpi.com Modifications to this moiety, either through the addition of substituents or complete replacement, are fundamental strategies in drug discovery to optimize a compound's Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).
Substituent Effects on Pyridine Nitrogen and Carbon Positions
The introduction of substituents onto the pyridine ring of a molecule like this compound can profoundly alter its pharmacological profile. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target.
Research into various pyridine derivatives has shown that specific functional groups can enhance biological effects, such as antiproliferative activity. mdpi.com For instance, the presence of groups containing nitrogen and oxygen, like -OCH₃, -OH, -C=O, and -NH₂, often leads to superior activity against various human cancer cell lines. mdpi.com These groups can act as hydrogen bond donors or acceptors, improving the binding affinity of the molecule to its target protein.
Conversely, other modifications can be detrimental to activity. The introduction of bulky groups can create steric hindrance, preventing the molecule from fitting optimally into a binding site. mdpi.com The effect of halogen atoms (e.g., Cl, F, Br) is more complex and depends on both the size of the atom and its electrophilic character; a larger atomic size can lead to decreased activity. mdpi.com
Furthermore, substituents significantly influence key physicochemical properties. In a study of 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position was found to greatly influence the compound's LogP value, a measure of lipophilicity that affects bioavailability and the ability to cross biological membranes. nih.gov
Table 1: Effect of Pyridine Ring Substituents on Activity and Properties
| Substituent Type | General Effect on Biological Activity | Rationale | Source(s) |
| -OH, -NH₂, -C=O, -OCH₃ | Often enhances activity | Can act as hydrogen bond donors/acceptors, improving target binding affinity. | mdpi.com |
| Bulky Groups | Often decreases activity | Can cause steric hindrance at the biological target's binding site. | mdpi.com |
| Halogens (Cl, Br, F) | Variable; can decrease activity | Effect is dependent on the atom's size and electrophilicity. Larger atoms may reduce activity. | mdpi.com |
| Pyrrolidine (at C4) | Influences lipophilicity (LogP) | The basic nitrogen atom can interact with proton-donating targets and affects bioavailability. | nih.gov |
Bioisosteric Replacements and Scaffold Hop Design Strategies
Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design aimed at improving efficacy, druggability, or reducing toxicity. mdpi.com When applied to the core structure of a molecule, this approach is often referred to as scaffold hopping, a method used to discover novel chemotypes with retained or improved biological activity. nih.govdtic.mil
Several bioisosteric replacement strategies for the pyridine ring have proven effective in medicinal chemistry:
Benzonitrile (B105546) Replacement : The pyridine ring can be effectively replaced by a benzonitrile group. researchgate.net Specifically, 2-substituted benzonitriles have been identified as powerful bioisosteres for 4-substituted pyridines. researchgate.net This is significant as the 4-substituted pyridine motif is common in FDA-approved drugs. researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net
Saturated Ring Mimetics : In some applications, replacing the aromatic pyridine with a saturated core can dramatically improve physicochemical properties. For example, replacing the pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a tenfold increase in metabolic stability and a significant increase in water solubility. chemrxiv.org
Modified Pyridine Cores : A more subtle bioisosteric replacement involves modifying the pyridine itself. Research has demonstrated that 2-difluoromethylpyridine can serve as an effective bioisosteric replacement for pyridine-N-oxide, leading to enhanced or similar activity in quorum sensing inhibitors. rsc.org
Scaffold hopping has been successfully used to guide the discovery of new series of pyridine derivatives as potent inhibitors for targets like cyclin-dependent kinase 2 (CDK2). nih.gov This strategy allows medicinal chemists to move away from a known chemical scaffold to a new one while preserving the key binding interactions, potentially leading to compounds with improved properties or novel intellectual property. nih.gov
Table 2: Examples of Bioisosteric Replacements for the Pyridine Moiety
| Original Moiety | Bioisosteric Replacement | Key Advantage(s) | Source(s) |
| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimics hydrogen-bond accepting ability; can improve biological activity. | researchgate.net |
| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Dramatically improves solubility and metabolic stability. | chemrxiv.org |
| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhances or maintains biological activity. | rsc.org |
Impact of Linker and Other Peripheral Modifications on SAR
Beyond the core rings, modifications to the linker connecting the piperidine and pyridine moieties, as well as other peripheral groups, are critical for optimizing a compound's SAR. These fragments often dictate the molecule's orientation and interactions within the sub-pockets of a biological target. bohrium.com
Analysis of gliptin-like DPP-4 inhibitors shows that molecules are often composed of distinct fragments (e.g., P1, P2) connected by a linker, with each part making specific interactions in different domains (e.g., S1, S2) of the enzyme's active site. bohrium.com The linker itself, such as an α-aminoacyl group, plays a crucial role in positioning the fragments for optimal binding. bohrium.com
This principle is evident in studies of polyfunctionalized pyridine derivatives. In a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitriles, the length of the linker connecting the N-benzylpiperidine motif to the C2 position of the pyridine was critical. researchgate.net A linker length of two carbons (an ethyl group) was found to be a preferred combination for achieving high affinity for sigma receptors. researchgate.net
Peripheral modifications to the piperidine ring also have a significant impact. The N-benzyl group on the piperidine in the aforementioned series is a key pharmacophoric element contributing to binding. researchgate.net Similarly, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have explored subtle chemical modifications around the core structure to fine-tune activity and selectivity for targets like the muscarinic acetylcholine receptor M4. nih.govnih.govresearchgate.net These peripheral changes, while seemingly minor, can alter the allosteric modulation and binding cooperativity of the entire molecule. nih.gov
Table 3: Impact of Linker and Peripheral Group Modifications
| Modification Type | Specific Example | Impact on SAR | Source(s) |
| Linker Length | Ethyl linker between piperidine and pyridine | A two-carbon linker was preferred for high-affinity sigma receptor binding. | researchgate.net |
| Peripheral Group (Piperidine) | N-benzyl group on piperidine | Acts as a key pharmacophoric feature for receptor binding. | researchgate.net |
| Peripheral Group (Pyridine) | Substituents on a pyrazol-4-yl-pyridine core | Can fine-tune subtype selectivity and allosteric properties. | nih.govnih.gov |
Molecular Interactions and Biological Target Engagement Studies
Comprehensive Ligand-Target Binding Profiles
A thorough characterization of a potential therapeutic agent involves determining its binding affinity and selectivity for its intended biological targets. This data is crucial for understanding its potency and potential for off-target effects.
Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a primary measure of the strength of the interaction between a ligand and a receptor. Lower values indicate a stronger binding affinity. For analogs of 2-(4-Fluoropiperidin-4-YL)pyridine, studies have quantified these values for key neurological receptors.
For instance, a fluorinated pyridine (B92270) analog designed as a PET tracer, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide, has demonstrated very high affinity for the serotonin (B10506) 5-HT1A receptor, with an IC50 value of 0.29 nM and a Ki value of 0.18 nM. documentsdelivered.com
In the realm of sigma receptor ligands, certain pyridine dicarbonitrile derivatives have shown potent binding. Notably, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) exhibits a high affinity for the human sigma-1 receptor (hσ1R) with a Ki of 1.45 nM. nih.govresearchgate.net Other analogs in the same series also display affinities in the low nanomolar range. nih.gov
Furthermore, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were developed as potential agonists for dopamine (B1211576) and serotonin receptors. Two compounds from this series, 7b and 34c , demonstrated potent agonistic activities at D2, D3, and 5-HT1A receptors, with EC50 values in the low nanomolar range. researchgate.net
Table 1: Binding Affinities of this compound Analogs
| Compound | Target Receptor | Binding Affinity (Ki/IC50/EC50) |
|---|---|---|
| N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide | 5-HT1A | Ki = 0.18 nM, IC50 = 0.29 nM documentsdelivered.com |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | σ1 | Ki = 1.45 nM nih.govresearchgate.net |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 2) | σ1 | Ki = 7.57 nM nih.gov |
| 2-{[3-(1-Benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 3) | σ1 | Ki = 2.97 nM nih.gov |
| Compound 7b (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative) | D2/D3/5-HT1A | EC50 = 0.9/19/2.3 nM researchgate.net |
| Compound 34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative) | D2/D3/5-HT1A | EC50 = 3.3/10/1.4 nM researchgate.net |
Selectivity is as important as affinity. A highly selective compound preferentially binds to its intended target over other receptors, which can minimize side effects. Analogs of this compound have been profiled for their selectivity.
For example, the pyridine derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) was found to be highly selective for the σ1 receptor, exhibiting a 290-fold greater affinity for σ1 compared to the σ2 receptor subtype. nih.govresearchgate.net Similarly, a series of N-benzylpiperidin-4yl-phenylacetamide analogs were noted for having high affinity for σ1 receptors but a relatively low affinity for σ2 receptors. nih.gov This high degree of selectivity is a promising feature for developing targeted therapeutics. nih.govresearchgate.netnih.gov
Elucidation of Mechanism of Action and Functional Modulation at the Molecular Level
Understanding how these compounds exert their effects requires elucidating their mechanism of action at the molecular level. This involves studying how the ligand-target interaction translates into a functional cellular response.
The inclusion of a fluorine atom, as in this compound, is a key structural feature. The electronegative fluorine can form strong hydrogen bonds with amino acid residues, such as serine, in the active site of a target protein, thereby stabilizing the ligand-enzyme or ligand-receptor interaction. evitachem.com This enhanced binding can be crucial for the compound's potency. evitachem.com
Molecular modeling studies of pyridine dicarbonitrile analogs have provided insights into their interaction with the σ1 receptor. These studies suggest that the linker length between the piperidine (B6355638) moiety and the pyridine ring is critical for affinity. For one potent compound, the interaction with the receptor is mediated through a hydrogen bond formed by the NH group of the linker. nih.gov
The sigma-1 receptor itself is an intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. nih.gov It modulates inter-organelle signaling, including calcium (Ca2+) signaling between the ER and mitochondria. nih.gov Ligands that bind to the Sig-1R can therefore influence these fundamental cellular processes. Upon stimulation, the Sig-1R can also move to other parts of the cell to regulate various proteins like ion channels and other receptors. nih.gov
Investigation of Specific Biological Targets Modulated by this compound Analogs
Research has focused on two main families of receptors as potential targets for these pyridine derivatives: serotonin receptors and sigma receptors.
Serotonin receptors are well-established targets for treating a variety of neuropsychiatric disorders. Analogs of this compound have been specifically designed to interact with these receptors.
A PET radioligand, an analog of the known 5-HT1A ligand WAY100635, was developed from a 4-fluoropyridin-2-yl carboxamide structure. documentsdelivered.com In vitro testing confirmed that this compound acts as a selective and high-affinity antagonist for the 5-HT1A receptor. documentsdelivered.com Other research has focused on developing multi-target ligands that interact with a profile of receptors including 5-HT1A and 5-HT2A, which may offer benefits for treating conditions like schizophrenia. nih.gov Additionally, certain fluoropyridine derivatives have been synthesized and identified as potent agonists of the 5-HT1A receptor, alongside activity at dopamine receptors. researchgate.net
Sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as promising targets for therapeutic intervention in central nervous system disorders and other conditions. nih.gov These receptors are involved in a wide range of cellular functions and modulate various neurotransmitter systems. nih.gov
The σ1 receptor is implicated in CNS disorders and motor functions, while the σ2 receptor is involved in potassium channel regulation and calcium release. nih.gov Numerous N-benzylpiperidin-4yl-phenylacetamide analogs, which share structural similarities with this compound, have been developed and show high affinity for σ1 receptors. nih.gov As mentioned, pyridine-dicarbonitrile derivatives have also been identified as potent σ1R ligands with high selectivity over σ2R. nih.govresearchgate.net The development of such selective ligands is a key step toward exploring sigma receptors as novel therapeutic avenues for neurological and psychiatric conditions. nih.govresearchgate.netnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain. nih.govnih.gov It is activated by various stimuli, including heat, protons, and capsaicin (B1668287), the pungent compound in chili peppers. nih.govnih.gov Blockade of the TRPV1 receptor is a promising strategy for the development of new pain relief medications. nih.gov
Derivatives of this compound have been investigated as potent TRPV1 antagonists. For instance, a series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were synthesized and evaluated for their ability to block the human TRPV1 receptor. nih.gov One of the most promising compounds from this series, compound 24S, demonstrated excellent, stereospecific antagonism of capsaicin-induced TRPV1 activation with a Ki value of 0.4 nM. nih.gov This compound also showed significant anti-allodynic effects in a rat model of neuropathic pain and was able to block capsaicin-induced hypothermia in mice, confirming its in vivo TRPV1 antagonism. nih.gov
Interestingly, while compound 24S was a potent antagonist of capsaicin and N-arachidonoyl dopamine (NADA), it showed weaker antagonism against pH and heat activation of the receptor. nih.gov This suggests that different antagonists may have distinct binding modes or allosteric effects on the TRPV1 receptor. Docking studies with a homology model of the human TRPV1 receptor have been used to explore the potential binding interactions of these compounds. nih.gov
| Compound | Target | Activity | Key Findings |
| 24S | hTRPV1 | Antagonist | Ki(CAP) = 0.4 nM; strong anti-allodynic activity in a rat neuropathic pain model. nih.gov |
| 2-phenylethylthio derivative (39) | hTRPV1 | Antagonist | Displayed good antagonism. nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition in Oncology
The epidermal growth factor receptor (EGFR) is a key player in cellular signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.org Overexpression or activating mutations of EGFR are frequently observed in various cancers, making it a prime target for anticancer therapies. nih.govresearchgate.net
While direct studies on this compound as an EGFR inhibitor are not extensively available, the broader class of pyrimidopyrimidines, which can incorporate a piperidine moiety, has shown promise. For example, BIBX1382 [N8-(3-chloro-4-fluoro-phenyl)-N2-(1-methyl-piperidin-4-yl)-pyrimido[5,4-d]pyrimidine-2,8-diamine] is a selective EGFR kinase inhibitor. nih.govresearchgate.net It has been shown to inhibit the growth of human tumor xenografts in mice, which was associated with reduced phosphorylation of EGFR. nih.govresearchgate.net This highlights the potential for piperidine-containing compounds to be developed as effective EGFR inhibitors for cancer treatment. nih.gov
Vanin-1 Enzyme Inhibition
Vanin-1 is an enzyme with pantetheinase activity, meaning it hydrolyzes pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine. nih.govnih.gov This enzyme has been implicated in various physiological and pathological processes, including inflammation and oxidative stress. nih.govnih.govopnme.com Inhibition of Vanin-1 is being explored as a potential therapeutic strategy for conditions like inflammatory bowel disease. nih.govopnme.com
Recent research has focused on the design and synthesis of potent and selective Vanin-1 inhibitors. While specific studies on this compound are not detailed, the development of pyrimidine (B1678525) amide and other heterocyclic compounds as Vanin-1 inhibitors suggests that this chemical space is a fertile ground for discovering new therapeutic agents. nih.gov For example, Pfizer has patented new heterocyclic compounds and pyrimidine amides as Vanin-1 inhibitors. nih.gov These inhibitors have shown promise in preclinical models, with some demonstrating the ability to protect against colitis in mice. nih.gov
Kinase Modulation (e.g., Yck2, KSP)
Yeast Casein Kinase (Yck2) Inhibition:
The rise of drug-resistant fungal infections, particularly those caused by Candida albicans, presents a significant global health challenge. nih.govfrontiersin.orgnih.gov Yeast casein kinase (Yck2) is a crucial enzyme for cell wall regulation in C. albicans and has been identified as a promising target for the development of new antifungal drugs. nih.govfrontiersin.orgnih.gov
Researchers have explored structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for their potential to inhibit Yck2. nih.gov Through virtual screening of a compound library, several compounds with strong binding energies to the Yck2 protein were identified, suggesting their potential as inhibitors. nih.gov Further experimental validation is needed to confirm the antifungal efficacy of these compounds. nih.govfrontiersin.orgnih.gov
Kinesin Spindle Protein (KSP) Inhibition:
The kinesin spindle protein (KSP) is essential for the proper separation of chromosomes during cell division. researchgate.net Inhibition of KSP represents a novel approach to cancer therapy, as it can halt the proliferation of cancer cells. researchgate.netnih.govacs.org
Derivatives of 2,5-dihydropyrroles containing a fluorinated piperidine moiety have been developed as potent KSP inhibitors. nih.govacs.org For instance, the compound (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) has been studied in clinical trials for taxane-refractory solid tumors. nih.govresearchgate.net The incorporation of fluorine into the piperidine ring was a key modification that helped to modulate the compound's properties and reduce its susceptibility to efflux by P-glycoprotein (Pgp), a protein that can pump drugs out of cancer cells. nih.govacs.org
Tauopathy-Related Protein Binding for Diagnostic and Therapeutic Applications
Currently, there is no direct evidence from the provided search results linking this compound to tauopathy-related protein binding. Further research is required to explore this potential application.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). windows.netnih.gov They are used in the treatment of Alzheimer's disease to help improve cognitive function. windows.netnih.gov There are two main types of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). windows.net
While direct studies on this compound as a cholinesterase inhibitor are limited, related structures have shown activity. For example, a polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent dual inhibitor of both AChE and BChE, with IC50 values of 13 nM and 3.1 µM, respectively. nih.govresearchgate.net This compound also exhibited high affinity for the sigma-1 receptor, suggesting a multi-target approach to treating neurodegenerative disorders. nih.govresearchgate.net
The development of selective BChE inhibitors is also an area of active research, as BChE levels are known to increase in the brains of patients with advanced Alzheimer's disease. windows.net
| Compound | Target | IC50 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM nih.govresearchgate.net |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BChE) | 3.1 µM nih.govresearchgate.net |
Computational Chemistry and in Silico Drug Design Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(4-Fluoropiperidin-4-YL)pyridine, docking studies would be essential to understand how it fits into the binding site of a specific biological target, such as a kinase or a receptor. The process involves generating various conformations of the ligand and positioning them within the protein's active site, followed by a scoring function that estimates the binding affinity, often expressed in kcal/mol. mdpi.com
Analysis of the docked pose reveals key ligand-protein interactions. For a scaffold like this compound, these interactions could include:
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor. nih.gov The piperidine (B6355638) NH group can act as a hydrogen bond donor.
Hydrophobic Interactions: The aromatic pyridine ring and the aliphatic piperidine ring can form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
π-Cation or π-π Stacking: The pyridine ring can engage in π–cation interactions with positively charged residues or π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonding: The fluorine atom, while a weak hydrogen bond acceptor, can participate in halogen bonds and other polar interactions, potentially enhancing binding affinity and selectivity. nih.gov
In studies of similar piperidine-based compounds, key interactions with residues like Glu172 and Asp126 have been identified as crucial for high affinity binding to targets such as the sigma-1 receptor. nih.gov Docking studies allow for the rational design of derivatives by suggesting modifications that could enhance these favorable interactions or introduce new ones.
Table 1: Illustrative Molecular Docking Results for a Pyridine-Piperidine Scaffold
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Sigma-1 Receptor | Compound 1 | -9.8 | Glu172, Asp126, Phe107 | Hydrogen Bond, π-Cation |
| Main Protease | Compound 8a | -8.6 | Cys145, His41, Met165 | Hydrogen Bond, Hydrophobic |
This table presents example data from molecular docking studies on various pyridine and piperidine-containing compounds to illustrate typical outputs. Data derived from studies on related scaffolds. mdpi.comnih.govmdpi.com
Free Energy Perturbation (FEP) for Predictive Binding Affinity Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG) between two ligands. wikipedia.org This technique provides a more accurate prediction of binding affinity changes resulting from small chemical modifications than standard docking scores. FEP simulations involve creating a thermodynamic cycle that "mutates" a parent ligand (e.g., a non-fluorinated analogue) into a derivative ligand (e.g., this compound) both in the solvated state and when bound to the protein. acs.orgnih.gov
The primary applications of FEP in the context of this compound would be:
Evaluating Substitutions: Predicting how adding or moving the fluorine atom on the piperidine ring affects binding affinity.
Guiding Lead Optimization: Quantitatively assessing a series of proposed analogues to prioritize the most promising candidates for synthesis.
Understanding Solvation Effects: FEP calculations explicitly account for the energetic contributions of water molecules, providing insight into how changes in solvation upon binding affect affinity. researchgate.net
The calculation relies on sampling multiple intermediate states between the two ligands to ensure the convergence of the free energy difference. wikipedia.org While computationally intensive, FEP is increasingly used in drug discovery to accurately rank compounds and guide optimization efforts. wikipedia.org
Table 2: Example of FEP Calculation Output for a Ligand Modification
| Perturbation (Ligand A → Ligand B) | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |
|---|---|---|---|
| H → F on Piperidine Ring | -1.5 ± 0.4 | -1.2 | Fluorine substitution is predicted to be favorable, increasing binding affinity. |
This table is a hypothetical representation of FEP results to illustrate the type of data generated. The values demonstrate the predictive power of FEP in assessing chemical modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.com For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict the activity of unsynthesized compounds.
The process involves:
Data Set Collection: Assembling a group of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govresearchgate.net
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to the activity. nih.govresearchgate.net
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov
A resulting QSAR model, often represented as an equation, can guide the design of new, more potent derivatives by indicating which structural features (e.g., electronic, steric, hydrophobic properties) are most influential for activity. researchgate.netresearchgate.net For instance, a model might reveal that increased electron-withdrawing character on the pyridine ring enhances potency.
De Novo Ligand Design Algorithms and Scaffold Exploration Strategies
De novo design algorithms create novel molecular structures from scratch or by elaborating on a starting fragment, aiming to fit a target's binding site. The this compound structure can serve as an excellent starting point or "scaffold" for such exploration. chemrxiv.org
Scaffold exploration strategies involving this compound could include:
Scaffold Hopping: Replacing the pyridine-piperidine core with a different, isosteric scaffold that maintains the key interaction points (pharmacophore) while offering new synthetic routes or improved properties.
Fragment Growing: Using the core scaffold as an anchor in the binding site and computationally "growing" new functional groups off of it to explore unoccupied pockets and form new interactions.
Scaffold Decoration: Keeping the core intact while systematically exploring different substituents at various positions on both the pyridine and piperidine rings.
These strategies leverage the inherent drug-like properties of the pyridine and piperidine motifs, which are prevalent in many clinically successful drugs, to generate novel and diverse chemical matter with a higher probability of therapeutic success. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to its target would complement static docking by revealing the dynamic stability of the binding pose.
Key insights from MD simulations include:
Conformational Stability: Assessing whether the ligand remains in its initial docked pose or undergoes significant conformational changes. The conformational behavior of fluorinated piperidines is a subject of detailed study, and MD can help understand these preferences within a binding site. researchgate.netacs.org
Binding Site Flexibility: Observing how the protein's active site residues adapt to the presence of the ligand.
Water Network Analysis: Characterizing the role of water molecules in mediating ligand-protein interactions, which can be significantly influenced by fluorine substitution. nih.gov
Interaction Stability: Calculating the persistence of key interactions (like hydrogen bonds) over the course of the simulation.
Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps quantify the stability of the ligand and the flexibility of protein residues, respectively.
Table 3: Typical Analysis from a Molecular Dynamics Simulation
| Metric | System | Average Value | Interpretation |
|---|---|---|---|
| RMSD | Ligand | 1.2 Å | The ligand maintains a stable binding pose throughout the simulation. |
| RMSF | Protein Residue (Loop Region) | 2.5 Å | Residues in a loop near the binding site show higher flexibility. |
This table provides representative data from an MD simulation to illustrate the types of quantitative analysis performed.
In Silico ADME Prediction and Optimization Methodologies
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govfrontiersin.org For this compound, various computational models can predict key ADME parameters. The introduction of fluorine is known to impact properties like lipophilicity (LogP/LogD) and metabolic stability. rsc.orgnih.gov
Key predicted properties and optimization metrics include:
Lipophilicity (LogP/LogD): The LogD at physiological pH (7.4) is a crucial predictor of solubility, permeability, and promiscuity. Fluorination can have a context-dependent effect on lipophilicity. nih.govnih.gov
Aqueous Solubility: Poor solubility can hinder absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
CYP450 Inhibition: Predicting potential drug-drug interactions by assessing inhibition of key metabolic enzymes.
Ligand Efficiency (LE): Normalizes binding affinity for the size of the molecule (heavy atom count).
Lipophilic Ligand Efficiency (LLE or LiPE): Combines potency and lipophilicity (pIC₅₀ - LogP), aiming for a balance to optimize efficacy and reduce safety risks. h1.co
These in silico predictions help guide the structural modification of this compound to achieve a balanced profile of potency, selectivity, and drug-like properties. cmjpublishers.comauctoresonline.org
Table 4: Predicted Physicochemical and ADME Properties for this compound
| Property/Metric | Predicted Value | Desired Range | Interpretation |
|---|---|---|---|
| Molecular Weight | 180.23 g/mol | < 500 | Favorable (Rule of 5) |
| AlogP | 1.4 - 1.9 | -0.4 to +5.6 | Acceptable lipophilicity |
| LogD at pH 7.4 | 1.1 - 1.6 | 1 to 3 | Good balance for permeability and solubility |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | < 140 Ų | Good potential for oral bioavailability |
| Hydrogen Bond Donors | 1 | ≤ 5 | Favorable (Rule of 5) |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Favorable (Rule of 5) |
| Caco-2 Permeability (logPapp) | Low to Moderate | > -5.15 cm/s | Moderate absorption expected |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (model dependent) | - | Potential for CNS activity needs verification |
| CYP2D6 Inhibitor | No | No | Low risk of specific drug-drug interaction |
| Ligand Efficiency (LE) (for pIC₅₀=7) | 0.54 | > 0.3 | Efficient binding for its size |
This table compiles representative in silico predictions for the title compound, derived from various computational models and databases. The values serve as a guide for early-stage drug design.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamic behavior of molecules.
Application of ¹H, ¹³C, and ¹⁹F NMR for Detailed Structural Elucidation
The structural backbone of 2-(4-Fluoropiperidin-4-YL)pyridine is meticulously mapped out using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique offers a unique and complementary perspective on the molecular architecture.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For the pyridine (B92270) ring of a related compound, 2-phenylpyridine, the proton signals appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. rsc.org The protons on the piperidine (B6355638) ring are expected in the aliphatic region, with chemical shifts influenced by the electronegative fluorine atom and the adjacent nitrogen atom.
¹³C NMR Spectroscopy: Carbon-13 NMR reveals the carbon framework of the molecule. The pyridine ring carbons typically resonate between δ 120 and 160 ppm. rsc.orgchemicalbook.com For instance, in pyridine itself, the carbon atoms show signals at approximately δ 150.0, 123.7, and 136.0 ppm. chemicalbook.com The piperidine ring carbons would appear at higher field strengths. The quaternary carbon atom bonded to the fluorine (C4) would be directly influenced by the fluorine's electronegativity, and its signal would show a characteristic splitting due to ¹JCF coupling.
¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with high natural abundance and sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. huji.ac.ilnih.gov It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. nih.gov For a compound like 2-(4-fluorophenyl)pyridine, the fluorine signal appears at approximately -113 ppm. rsc.org The ¹⁹F spectrum of this compound would show a single resonance, likely a multiplet due to coupling with neighboring protons (²JHF and ³JHF). The diastereotopic nature of the protons on the piperidine ring can lead to complex splitting patterns, providing valuable stereochemical information. semanticscholar.org
The following table summarizes representative chemical shifts for the core moieties, derived from analogous structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Pyridine-H | 7.0 - 8.7 |
| Piperidine-H (axial) | 1.5 - 2.5 | |
| Piperidine-H (equatorial) | 2.5 - 3.5 | |
| ¹³C | Pyridine-C | 120 - 160 |
| Piperidine-C | 30 - 60 | |
| C-F (quaternary) | 90 - 100 (split by F) | |
| ¹⁹F | C-F (aliphatic) | -160 to -200 |
Note: The data in this table is illustrative and based on general values for pyridine and fluoropiperidine rings, not experimentally determined values for the specific title compound.
Elucidation of Conformational Dynamics and Stereochemistry via Advanced NMR Techniques
Beyond simple structural assignment, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to probe the through-space proximity of nuclei. These experiments are crucial for determining the preferred conformation of the piperidine ring and the relative orientation of the two ring systems.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the fluorine atom (axial vs. equatorial) is a key conformational feature. Studies on fluorinated piperidine derivatives have shown that the preference for an axial or equatorial fluorine can be influenced by various factors, including steric interactions and hyperconjugation. nih.govresearchgate.net Vicinal ³J(F,H) coupling constants provide insight into the dihedral angle and thus the conformation; large values often indicate an axial preference for the fluorine atom. nih.gov
For this compound, NOESY experiments could reveal correlations between specific protons on the pyridine ring and protons on the piperidine ring, thereby defining the rotational preference around the C-C bond connecting the two rings. This information is vital for understanding how the molecule occupies three-dimensional space, which has implications for its interactions with other molecules.
X-ray Crystallography for Solid-State Conformation and Co-crystal Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, offering unambiguous data on bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography is essential for analyzing co-crystals, which are multi-component crystals formed between the target molecule and a co-former. mdpi.com The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, making it a candidate for forming co-crystals with hydrogen bond donors like carboxylic acids. mdpi.com Analysis of such co-crystals reveals the specific intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing. nih.govresearchgate.net These interactions are fundamental in crystal engineering and in modifying the physicochemical properties of a compound.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact measurements of covalent bond geometry. |
| Torsional Angles | Defines the conformation of flexible parts of the molecule. |
| Intermolecular Interactions | Identifies and quantifies non-covalent bonds like hydrogen bonds. |
This table describes the general data obtained from an X-ray crystallography experiment.
Advanced Mass Spectrometry Techniques in Reaction Monitoring and Purity Assessment for Research Purposes
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and assessing the purity of synthesized compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
During the synthesis of this compound, mass spectrometry can be coupled with liquid chromatography (LC-MS) to monitor the progress of the reaction. This allows researchers to track the consumption of starting materials and the formation of the desired product and any byproducts in real-time.
For purity assessment, LC-MS is used to separate the target compound from any residual starting materials, reagents, or side products. The mass spectrometer then provides the molecular weight of each separated component, confirming the identity of the main peak as this compound and allowing for the quantification of impurities.
Techniques like Parallel Reaction Monitoring (PRM) have emerged as powerful tools for targeted quantification. mdpi.comnih.gov PRM uses a high-resolution, high-mass-accuracy instrument to monitor specific precursor and fragment ions, providing a high degree of specificity and selectivity for the analyte of interest, ensuring accurate purity assessment. mdpi.comnih.gov
Preclinical Research Directions and Therapeutic Potential
Neurological and Neuropsychiatric Disorder Research
The versatility of the 2-(4-Fluoropiperidin-4-YL)pyridine core has been particularly evident in the realm of neuroscience, with studies indicating its potential to address a range of debilitating conditions.
Antidepressant and Antiparkinsonian Activity
Derivatives of this compound are being investigated for their potential as antidepressants and for the management of Parkinson's disease. The core structure is a key component in the development of monoamine oxidase (MAO) inhibitors. MAO inhibitors are a class of drugs known for their efficacy in treating depression, and research suggests that modifying the this compound structure can lead to potent and selective inhibitors. For instance, certain derivatives have shown significant antidepressant-like effects in preclinical models, such as the forced swim test and tail suspension test. nih.gov These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576). nih.gov
In the context of Parkinson's disease, the adenosine (B11128) A2A receptor has emerged as a critical non-dopaminergic target. nih.gov The this compound scaffold has been incorporated into the design of A2A receptor antagonists, which are believed to have therapeutic potential in managing the motor symptoms of Parkinson's disease. nih.gov
Neuropathic Pain Management
Research has identified derivatives of pyridine (B92270), a core component of the compound , as promising candidates for the treatment of neuropathic pain. nih.gov Neuropathic pain is a chronic and often debilitating condition that arises from damage to the nervous system. Studies have shown that certain sulfonamide derivatives, which can be conceptually related to modifications of the pyridine structure, exhibit significant antinociceptive and antiallodynic effects in animal models of diabetic neuropathic pain. nih.gov The mechanisms underlying these effects are thought to involve interactions with serotonergic and opioidergic pathways. nih.gov While direct studies on this compound for neuropathic pain are less common, the broader research into related pyridine-containing compounds suggests this as a viable area for future investigation.
Alzheimer's Disease and Other Neurodegenerative Conditions
The this compound scaffold is a key area of interest in the development of treatments for Alzheimer's disease and other neurodegenerative disorders. One of the primary targets in Alzheimer's research is the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov Novel inhibitors of GSK-3β incorporating a fluoropyridin-yl moiety have been developed and have demonstrated in vivo activity in reducing tau phosphorylation. nih.gov
Furthermore, derivatives of this compound are being explored as inhibitors of CYP46A1, an enzyme involved in cholesterol metabolism in the brain, which is also linked to neurodegenerative processes. google.com Additionally, the muscarinic acetylcholine (B1216132) receptor 4 (M4) is another important target in Alzheimer's research, and pyrazol-4-yl-pyridine derivatives have been identified as selective positive allosteric modulators (PAMs) of this receptor. nih.gov The development of such compounds holds promise for improving cognitive function in patients with Alzheimer's disease.
Oncology Research: Potential as Anticancer Agents
The this compound structure has also been investigated for its potential in cancer therapy. Pyridine-based compounds have shown a diverse range of biological activities, including anticancer properties. nih.gov Research into new pyridine and chromene scaffolds has revealed potent cytotoxic properties against various cancer cell lines. rsc.org
Specifically, derivatives of pyridine-ureas have been synthesized and evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7) and other cancer cell lines. nih.govnih.gov Some of these compounds have demonstrated significant growth inhibition and have been found to inhibit VEGFR-2, a key target in angiogenesis. nih.gov The incorporation of a 1-methylpiperidin-4-yl group, structurally related to the piperidinyl moiety in this compound, has been shown to enhance anticancer activity. nih.gov
Infectious Disease Research: Antifungal Applications
The rising threat of drug-resistant fungal infections has spurred the search for novel antifungal agents. The pyridine nucleus is a common feature in many compounds with antimicrobial activity. nih.gov Recent research has focused on targeting essential enzymes in fungi, such as yeast casein kinase (Yck2) in Candida albicans. frontiersin.orgnih.gov Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of this kinase, suggesting a promising avenue for the development of new antifungal therapies. frontiersin.orgnih.gov While direct studies on this compound are needed, the antifungal potential of related pyridine-containing structures is a compelling area for further exploration.
Diagnostic Imaging Applications: Development as Positron Emission Tomography (PET) Radiotracers
Beyond its therapeutic potential, the this compound scaffold is proving to be a valuable tool in the development of diagnostic imaging agents, particularly for Positron Emission Tomography (PET). The fluorine atom in the structure makes it amenable to radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide.
PET radiotracers incorporating this scaffold are being developed to visualize and quantify various biological targets in the brain and other tissues. For instance, [¹⁸F]-labeled derivatives are being investigated for imaging the muscarinic acetylcholine receptor M4, which could aid in the diagnosis and monitoring of neurodegenerative diseases like Alzheimer's. nih.gov Similarly, radiotracers targeting the adenosine A2A receptor are being developed for PET imaging in the context of Parkinson's disease. nih.gov The ability to non-invasively monitor these targets can facilitate drug development and provide a better understanding of disease progression. nih.govnih.gov
Future Research Perspectives and Challenges in the Field
Design and Synthesis of Highly Potent and Selective Compounds with Favorable Profiles
The development of new chemical entities based on the 2-(4-fluoropiperidin-4-yl)pyridine core requires a focus on achieving high potency and selectivity for specific biological targets. Research in analogous pyridine (B92270) and piperidine-containing compounds demonstrates that minor structural modifications can lead to significant changes in biological activity and target preference.
For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are key targets in non-small-cell lung cancer. nih.gov In this work, the lead compound '2e' emerged with potent anti-proliferative activity against cell lines dependent on these kinases. nih.gov The design strategy involved creating derivatives that could stabilize a novel DFG-shifted conformation in the ALK kinase domain. nih.gov Similarly, other research has led to the development of pyridine derivatives as potent inhibitors of the TGF-β type I receptor (also known as ALK5), a critical player in fibrosis and cancer progression. nih.gov Optimization of a lead series resulted in a compound, 12r, with strong inhibitory activity both in laboratory tests and in living organisms. nih.gov
Furthermore, the pyridine scaffold is a component of inhibitors for other kinases, such as FMS-like tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia. researchgate.net These examples underscore a key future direction: the rational design of this compound analogs through targeted modifications to explore and optimize interactions with a wide array of clinically relevant targets, including kinases and G-protein coupled receptors.
Strategies for Enhancing Metabolic Stability and Mitigating Off-Target Interactions
A significant hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect (metabolic stability) without causing unintended side effects (off-target interactions). The this compound structure offers avenues for improvement in both areas.
Recent studies on related alicyclic amines have shown that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can significantly improve metabolic stability in rat liver microsomes. nih.govnih.gov This finding is directly applicable to the design of more robust analogs of this compound. The table below summarizes the improved metabolic stability observed in piperidine analogues compared to their predecessors in one such study. nih.gov
| Compound Category | Ring System | Metabolic Stability (Rat Liver Microsomes) |
| Previous Analogues | Piperazine | Lower |
| New Analogues (e.g., 20a-d) | Piperidine | Improved |
Mitigating off-target interactions is equally critical. Undesired interactions are a major cause of safety-related drug attrition. nih.gov Computational methods offer a powerful tool for the early identification of potential off-target liabilities. nih.gov These approaches can predict interactions with a vast number of proteins, including those frequently associated with adverse effects, such as certain cytochrome P450 (CYP) isoforms (e.g., 1A2, 2D6, 2C9), various ion channels, and kinases like cyclin-dependent kinases (CDKs). nih.gov Future research will increasingly leverage these predictive models to screen virtual libraries of this compound derivatives, flagging and deprioritizing compounds with a high probability of promiscuous binding, thereby reducing the risk of downstream failure.
Exploration of Novel Biological Pathways and Mechanisms of Action
The versatility of the pyridine-piperidine scaffold allows for its application across a diverse range of biological pathways, opening up new therapeutic possibilities. While some applications are established, significant potential for discovering novel mechanisms of action remains.
Research has identified compounds with similar structural motifs that target key proteins in various diseases. For example, derivatives have been developed as atypical dopamine (B1211576) transporter (DAT) inhibitors, which have therapeutic potential in treating psychostimulant use disorders. nih.govnih.gov Other studies have focused on designing dual inhibitors for ALK and ROS1 kinases to combat resistance to existing cancer therapies like Crizotinib. nih.gov The sigma receptors (σ1R and σ2R) have also emerged as attractive targets for treating neurological disorders and neuropathic pain, with polyfunctionalized pyridines showing high affinity and selectivity. nih.gov The table below highlights some of the biological targets and pathways that could be explored with novel this compound analogs.
| Potential Biological Target | Associated Pathway/Disease | Reference |
| Dopamine Transporter (DAT) | Psychostimulant Use Disorder | nih.govnih.gov |
| ALK/ROS1 Kinases | Non-Small-Cell Lung Cancer | nih.gov |
| Sigma Receptors (σ1R/σ2R) | Neuropathic Pain, Neurological Disorders | nih.gov |
| TGF-β Type I Receptor (ALK5) | Fibrotic Diseases, Cancer | nih.gov |
| FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia | researchgate.net |
A key challenge and opportunity lie in screening new derivatives against a broad panel of targets to uncover unexpected activities. This could lead to the repurposing of compounds for new indications and provide deeper insights into complex disease biology.
Advancements in Asymmetric Synthesis for Improved Enantiomeric Purity and Control
Many biologically active molecules are chiral, meaning they exist in left- and right-handed forms (enantiomers) that can have vastly different pharmacological effects. For compounds like this compound, where the fluorinated carbon is a stereocenter, controlling the three-dimensional arrangement of atoms is paramount. Therefore, advancements in asymmetric synthesis are crucial for producing single enantiomers with high purity.
Several powerful strategies have been developed for the asymmetric synthesis of related piperidine and pyridine structures. One notable approach involves a three-component cascade coupling followed by a base-catalyzed, dynamic crystallization-driven process to convert an undesired stereoisomer into the desired one, allowing for direct crystallization of the target molecule in high yield and purity. nih.gov This method efficiently establishes the required stereochemistry in the piperidinone skeleton. nih.gov
Other innovative methods include the asymmetric formal [3+3] annulation of pyridine derivatives using chiral organocatalysts, which has been shown to produce products with significant enantiomeric excess (up to 60% ee). mdpi.com The use of chiral auxiliaries in multi-step sequences is another established technique. For example, starting from a protected glycol aldehyde hydrazone, 2-substituted piperidin-3-ols have been synthesized with excellent control over stereochemistry (de, ee >96%). researchgate.net The addition of chloromethyllithium to imines derived from 2-pyridinecarboxaldehyde (B72084) and a chiral source has also been used to create chiral aziridine (B145994) precursors with good diastereoselectivity. nih.gov Future work will focus on adapting and refining these sophisticated synthetic methodologies to enable the scalable and cost-effective production of enantiomerically pure this compound and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs, and the development of this compound analogs is no exception. These computational tools can dramatically accelerate the traditionally slow and expensive drug discovery process. nih.govijirt.org
AI and ML algorithms can be applied at multiple stages of the discovery pipeline. By training on vast datasets of chemical structures and their biological activities, ML models can predict the potential of new, un-synthesized compounds. nih.gov This includes predicting drug-target interactions, identifying potential lead compounds through virtual screening, and optimizing their properties for improved efficacy and safety. nih.govnih.gov For instance, AI can be used to screen large virtual libraries of this compound derivatives to prioritize those most likely to bind to a specific target, such as a kinase or receptor. nih.gov
Advanced AI tools, like DeepMind's AlphaFold, can predict the three-dimensional structure of proteins with remarkable accuracy. nih.gov This information is invaluable for structure-based drug design, allowing chemists to design molecules that fit perfectly into a target's binding site. Furthermore, AI can predict crucial pharmacokinetic properties, helping to design compounds with better metabolic stability and lower toxicity. ijirt.org The use of AI is particularly promising for tackling complex central nervous system (CNS) disorders, where challenges like crossing the blood-brain barrier are significant. ijirt.org As these technologies mature, their integration into the discovery pipeline for this compound class will enable more efficient, cost-effective, and successful development of new medicines. ijirt.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
